molecular formula C23H20N2O5S B2578314 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-24-5

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2578314
CAS RN: 941952-24-5
M. Wt: 436.48
InChI Key: DGDSBPMYKNPOQM-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . This type of compounds often exhibits various biological activities and is used in drug discovery .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.

Scientific Research Applications

Pharmacological Potential

Compounds structurally related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide have been synthesized and evaluated for various pharmacological activities. For instance, derivatives have been studied for their diuretic, antihypertensive, and anti-diabetic potential in rats, with some showing significantly excellent activity compared to standard drugs (Rahman et al., 2014). Additionally, benzenesulfonamide compounds have shown promise as inhibitors of human carbonic anhydrase and acetylcholinesterase, suggesting their potential in designing drugs targeting these enzymes (Tuğrak et al., 2020).

Antitumor Activity

Research into sulfonamide-based libraries has revealed compounds with potent cell cycle inhibition properties, some of which have progressed to clinical trials as antitumor agents. These studies highlight the role of gene expression changes in characterizing the pharmacophore structure and drug-sensitive cellular pathways for these compounds (Owa et al., 2002).

Materials Science Applications

In the field of materials science, benzenesulfonamide derivatives have been incorporated into the synthesis of novel materials with potential applications. For instance, sulfonated polytriazoles synthesized from fluorinated sulfonated polytriazoles show high thermal and chemical stabilities, low water uptake, and high mechanical properties, making them interesting materials for proton exchange membranes (Singh et al., 2014).

Synthetic Methodologies

The structural motif of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is conducive to various synthetic methodologies. For example, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols has been developed for the synthesis of substituted benzopyrans, demonstrating the utility of sulfonamide derivatives in facilitating novel synthetic pathways (Yadagiri et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many benzoxazole derivatives exhibit biological activities such as antimicrobial, antiviral, and anticancer effects .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-29-18-10-12-19(13-11-18)31(27,28)15-14-22(26)24-17-8-6-16(7-9-17)23-25-20-4-2-3-5-21(20)30-23/h2-13H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDSBPMYKNPOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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